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molecular formula C14H16N2O2 B8341572 5-Ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid

5-Ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B8341572
M. Wt: 244.29 g/mol
InChI Key: DBYFHFZVCIMEHO-UHFFFAOYSA-N
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Patent
US08796253B2

Procedure details

To a solution of ethyl 5-ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate (Step 2, 1.85 g, 6.79 mmol) in ethanol (43 mL) was added NaOH (1N aq., 13.6 mL, 13.6 mmol), and the mixture was heated at 70° C. for 3 h. The organic solvent was evaporated under vacuum and the residue was acidified with HCl (3N aq.) at 0° C. until a white solid completely precipitated from solution. The solid was filtered, washed with water, and was dried in a vacuum oven to afford the title compound as a white solid (1.53 g, 92%): 1H NMR (500 MHz, CDCl3) 7.07 (d, 2H), 6.94 (d, 2H), 6.63 (s, 1H), 5.23 (s, 2H), 2.47 (quart, 2H), 2.30 (s, 3H), 1.17 (t, 3H); ES-MS m/z 245 (MH)+, 262 (M+NH4)+; HPLC RT (Method I) 4.12 min.
Name
ethyl 5-ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[N:6]=[C:5]([C:16]([O:18]CC)=[O:17])[CH:4]=1)[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[N:6]=[C:5]([C:16]([OH:18])=[O:17])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 5-ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
Quantity
1.85 g
Type
reactant
Smiles
C(C)C1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)OCC
Name
Quantity
13.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
43 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
was acidified with HCl (3N aq.) at 0° C. until a white solid
CUSTOM
Type
CUSTOM
Details
completely precipitated from solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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